

# molecular weight and formula of 2,3-Dichloro-5-nitrobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dichloro-5-nitrobenzaldehyde

Cat. No.: B3294610

[Get Quote](#)

## In-Depth Technical Guide: 2,3-Dichloro-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and analytical methodologies for **2,3-Dichloro-5-nitrobenzaldehyde**. Given the limited direct literature on this specific compound, this guide leverages established protocols for structurally similar molecules to propose viable experimental workflows.

## Core Compound Data

The fundamental physicochemical properties of **2,3-Dichloro-5-nitrobenzaldehyde** are summarized below. This data is essential for experimental design, including reaction stoichiometry, and for analytical characterization.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>3</sub>	[PubChem]
Molecular Weight	220.01 g/mol	[PubChem]
IUPAC Name	2,3-dichloro-5-nitrobenzaldehyde	[PubChem]
CAS Number	887360-79-4	[BLD Pharm]
Canonical SMILES	<chem>C1=C(C=C(C(=C1C=O)Cl)Cl)--INVALID-LINK--[O-]</chem>	[PubChem]
InChI Key	ZZJAWGXUZSICTN-UHFFFAOYSA-N	[PubChem]

## Experimental Protocols

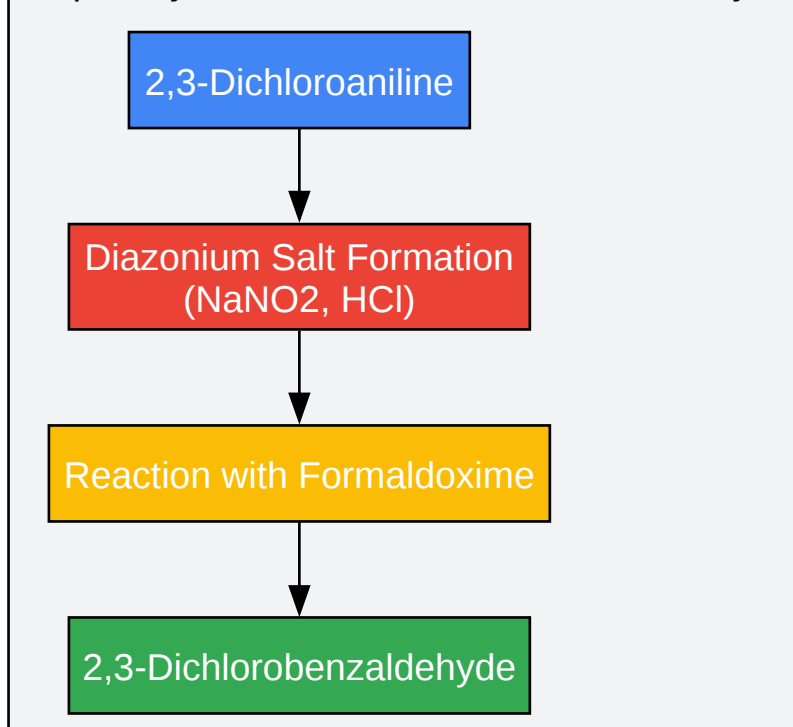
The following sections detail proposed experimental protocols for the synthesis, purification, and analysis of **2,3-Dichloro-5-nitrobenzaldehyde**. These are based on established methods for analogous compounds.

## Proposed Synthesis Workflow

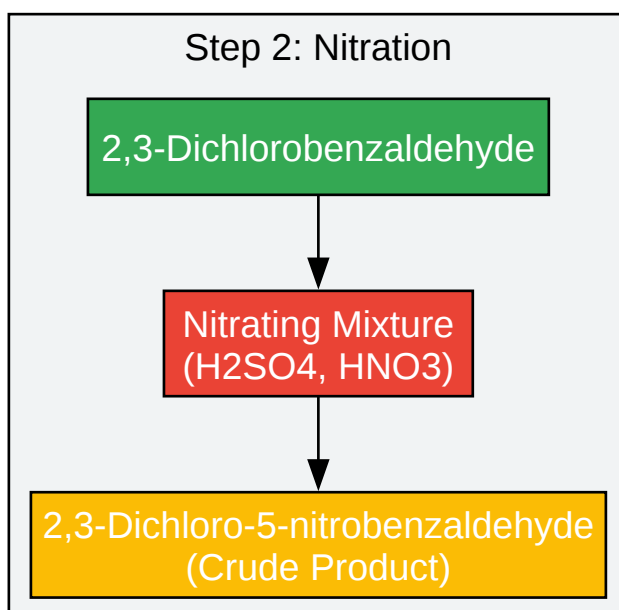
A plausible two-step synthetic route to **2,3-Dichloro-5-nitrobenzaldehyde** involves the synthesis of the precursor 2,3-dichlorobenzaldehyde, followed by a nitration step.

## Proposed Synthesis of 2,3-Dichloro-5-nitrobenzaldehyde

## Step 1: Synthesis of 2,3-Dichlorobenzaldehyde



## Step 2: Nitration



[Click to download full resolution via product page](#)

Caption: A proposed two-step synthesis of **2,3-Dichloro-5-nitrobenzaldehyde**.

### Step 1: Synthesis of 2,3-Dichlorobenzaldehyde (Based on CN1223249A)[1]

- **Diazonium Salt Preparation:** Prepare a solution of 2,3-dichloroaniline hydrochloride in aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
- **Reaction with Formaldoxime:** In a separate vessel, prepare a solution of formaldoxime and a copper(I) catalyst (e.g., prepared by reducing copper(II) sulfate with sodium sulfite).
- **Coupling Reaction:** Slowly add the cold diazonium salt solution to the formaldoxime solution. Control the addition rate to maintain the reaction temperature between 5-10 °C.
- **Hydrolysis:** After the addition is complete, stir for an additional 30 minutes. Add concentrated hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate, followed by steam distillation to isolate the crude 2,3-dichlorobenzaldehyde.

### Step 2: Nitration of 2,3-Dichlorobenzaldehyde (Based on p-Nitrobenzaldehyde Synthesis)[2]

- **Preparation of Nitrating Acid:** In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid in an ice-salt bath. Slowly add fuming nitric acid while ensuring the temperature does not exceed 10 °C.
- **Nitration Reaction:** To the cold nitrating acid, add 2,3-dichlorobenzaldehyde in small portions. Maintain the reaction temperature below 15 °C throughout the addition.
- **Quenching and Isolation:** After the addition is complete, allow the mixture to stir at room temperature. Pour the reaction mixture onto crushed ice to precipitate the crude product.
- **Work-up:** Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

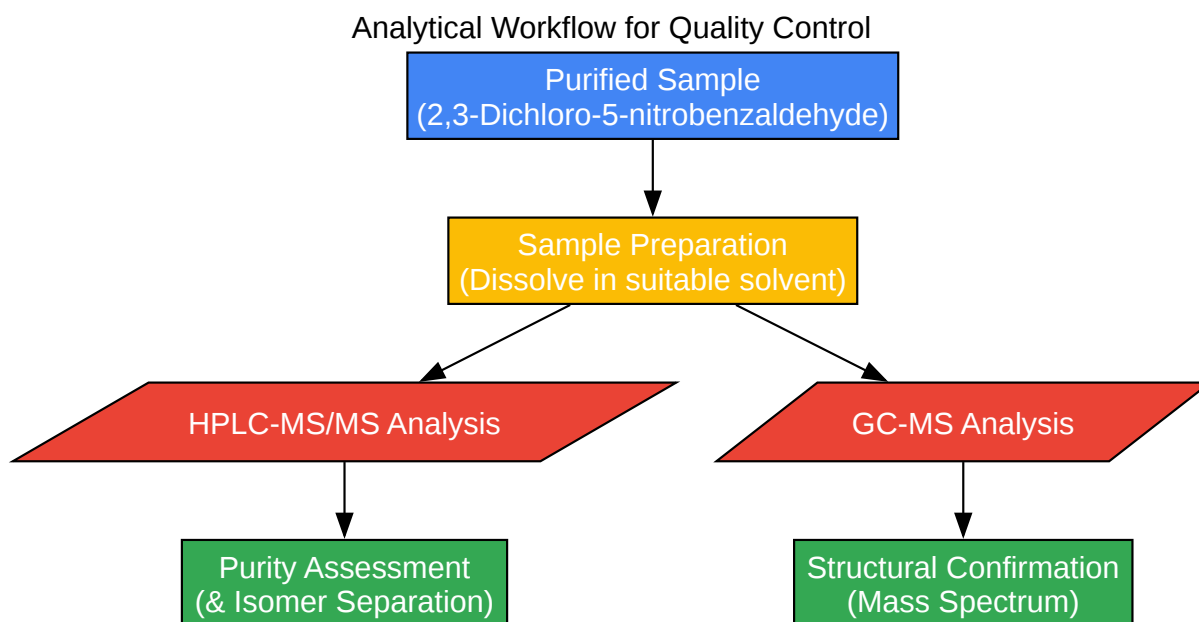
## Purification Protocol: Recrystallization

Purification of the crude product to remove isomeric impurities is critical. A method adapted from the purification of 2-chloro-5-nitrobenzaldehyde can be employed.[3]

- Solvent Selection: Suspend the crude **2,3-Dichloro-5-nitrobenzaldehyde** in a suitable solvent system, such as ethanol/water or methanol/petroleum ether.
- Dissolution: Heat the suspension gently to dissolve the solid.
- Crystallization: Cool the solution slowly to room temperature, then further cool in an ice bath to induce crystallization of the desired isomer.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

## Analytical Workflow: Quality Control

To confirm the identity and purity of the synthesized compound, a combination of chromatographic and spectrometric techniques is recommended.



[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the characterization of the final product.

Representative HPLC-MS/MS Method for Isomer Separation

This method is based on general procedures for separating positional isomers of aromatic compounds.<sup>[4][5][6]</sup>

- Chromatographic Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6  $\mu$ m particle size) is a suitable starting point.
- Mobile Phase: A gradient elution using:
  - Solvent A: Water with 0.1% formic acid or 10 mM ammonium carbonate (for alkaline conditions).
  - Solvent B: Acetonitrile or Methanol.
- Gradient Program: A linear gradient from 10% B to 90% B over 15-20 minutes, followed by a re-equilibration step.
- Flow Rate: 0.2-0.4 mL/min.
- Detection (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the nitro group.
  - Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, selecting a precursor ion corresponding to the molecular weight of the analyte and specific product ions for confirmation.

#### Representative GC-MS Method for Structural Confirmation

GC-MS is an excellent technique for confirming the molecular weight and fragmentation pattern of volatile compounds.<sup>[7][8]</sup>

- Chromatographic Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or DB-1701.
- Carrier Gas: Helium at a constant flow rate.

- Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to ensure elution.
- Ionization: Electron Ionization (EI) at 70 eV.
- Detection: Mass scan from m/z 50 to 300 to obtain the full mass spectrum and identify the molecular ion and characteristic fragment ions.

## Potential Applications in Drug Discovery and Research

While direct biological studies on **2,3-Dichloro-5-nitrobenzaldehyde** are not widely published, its structural motifs are present in molecules with known bioactivity. This suggests potential utility as a scaffold or intermediate in drug development.

- Antimicrobial and Anticancer Research: Structurally related nitrobenzaldehyde derivatives have shown promise as antimicrobial and anticancer agents.[9] The mechanism for antimicrobial activity may involve the disruption of microbial cell membranes, while anticancer effects could be mediated through the induction of apoptosis or necrosis.[9]
- Synthetic Intermediate: The aldehyde functional group is highly versatile for further chemical modifications, such as in the synthesis of Schiff bases, which are known to have a wide range of pharmacological activities.[10] Furthermore, related dichloronitro-aromatic compounds serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[11][12] The electron-withdrawing nature of the nitro and chloro substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the aldehyde group allows for condensation reactions, making it a valuable building block in medicinal chemistry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 4. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm [mdpi.com]
- 6. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry | ToxStrategies [toxstrategies.com]
- 9. nbino.com [nbino.com]
- 10. researchgate.net [researchgate.net]
- 11. nbino.com [nbino.com]
- 12. nbino.com [nbino.com]
- To cite this document: BenchChem. [molecular weight and formula of 2,3-Dichloro-5-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3294610#molecular-weight-and-formula-of-2-3-dichloro-5-nitrobenzaldehyde]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)